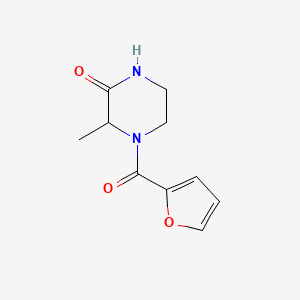
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. Furan-2-carbonyl isothiocyanate, for example, can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Scientific Research Applications
Chemical Synthesis and Catalysis
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one and its derivatives have been utilized in the synthesis of complex chemical compounds. For example, the oxidative carbonylation of 3-yne-1,2-diol derivatives, catalyzed by PdI(2)/KI, leads to the formation of furan-3-carboxylic esters, indicating its utility in creating high-value chemical products through a one-step process (Gabriele et al., 2012). Similarly, the synthesis of substituted phenylthiourea furan derivatives highlights the role of this compound in the formation of complex molecular structures, which includes studying intramolecular hydrogen bonds and various intermolecular interactions (Hritzová et al., 2005).
Pharmacological Research
While excluding specific details on drug use, dosage, and side effects, it's worth mentioning that some derivatives of 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one have been investigated for their pharmacological properties. For instance, 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones were synthesized and found to exhibit strong antinociceptive properties, which were observed across a range of doses (Siwek et al., 2008).
Neuroinflammation Imaging
In the context of neurology, a derivative of 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one, specifically [11C]CPPC, was developed as a PET radiotracer for imaging reactive microglia and disease-associated microglia, which are key in understanding neuroinflammation in various neuropsychiatric disorders. This compound allows for non-invasive imaging of microglia, aiding in the study of diseases like Alzheimer’s and Parkinson's, and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).
Catalysis and Reaction Mechanisms
This compound and its derivatives are also significant in catalysis. For example, SiO2-supported Ni and NiFe bimetallic catalysts were used for converting furfural into valuable chemicals, demonstrating the role of these compounds in facilitating and understanding complex catalytic processes (Sitthisa et al., 2011).
Future Directions
Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, “4-(Furan-2-carbonyl)-3-methylpiperazin-2-one”, being a furan derivative, could potentially be a subject of future research in the field of medicinal chemistry.
properties
IUPAC Name |
4-(furan-2-carbonyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHFKRWXDVGPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-carbonyl)-3-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



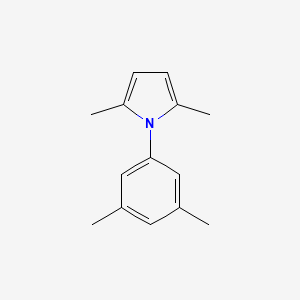
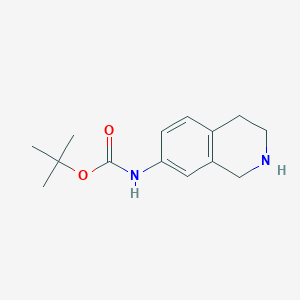
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
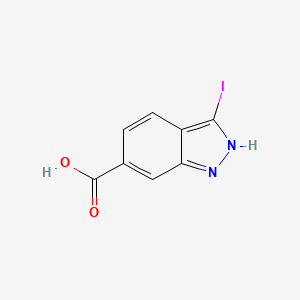
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
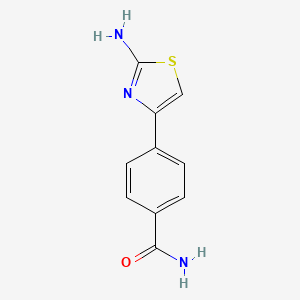
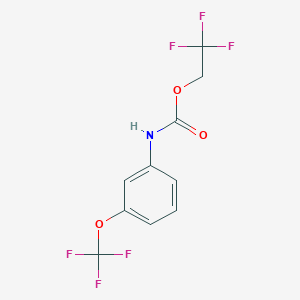
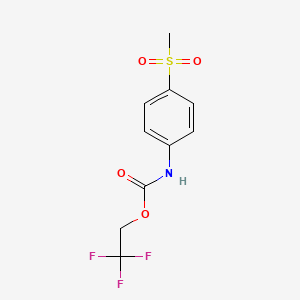

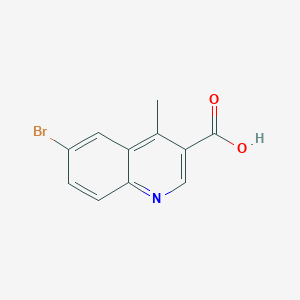
![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
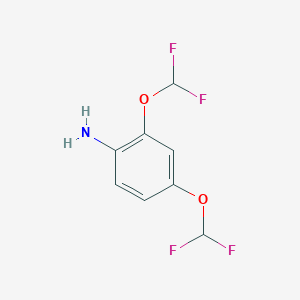
![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)